molecular formula C17H19N5OS B2862948 3-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2380176-13-4

3-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2862948
CAS No.: 2380176-13-4
M. Wt: 341.43
InChI Key: GRELKLXMYCGQOY-UHFFFAOYSA-N
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Description

3-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core linked to a piperidine ring, which is further substituted with a 5-methyl-1,3,4-thiadiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce dihydroquinazolinones .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology

Biologically, 3-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has shown promise as an antimicrobial agent. It has been tested against various bacterial and fungal strains, demonstrating significant activity .

Medicine

In medicine, this compound is being explored for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a potential candidate for drug development .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its antimicrobial properties make it a valuable additive in formulations designed to combat microbial contamination .

Mechanism of Action

The mechanism of action of 3-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one apart is its unique combination of the quinazolinone core, piperidine ring, and thiadiazole moiety. This structural arrangement enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

3-[[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-12-19-20-17(24-12)21-8-6-13(7-9-21)10-22-11-18-15-5-3-2-4-14(15)16(22)23/h2-5,11,13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRELKLXMYCGQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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